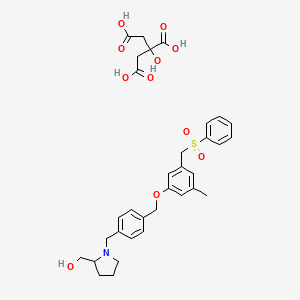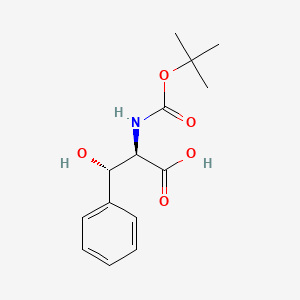
Notoginsenoside Ft1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Notoginsenoside Ft1 is a saponin compound derived from the plant Panax notoginseng. This compound has garnered significant attention due to its diverse pharmacological activities, including promoting wound healing, enhancing platelet aggregation, and inhibiting cancer cell growth .
Wirkmechanismus
Target of Action
Notoginsenoside Ft1 (Ft1) is a saponin from Panax notoginseng . The primary targets of Ft1 are the deubiquitination enzyme USP9X and the G-protein coupled bile acid (BA) receptor TGR5 . USP9X plays a crucial role in shielding β-catenin , while TGR5 is a potential drug target to treat obesity and associated metabolic disorders .
Mode of Action
Ft1 selectively targets the deubiquitination enzyme USP9X, undermining its role in shielding β-catenin . This leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . Ft1 also acts as an agonist of TGR5 .
Biochemical Pathways
The primary biochemical pathway affected by Ft1 is the Wnt signaling pathway . Ft1’s interaction with USP9X leads to a reduction in the expression of downstream effectors in this pathway . Additionally, Ft1 is involved in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation .
Result of Action
Ft1 has multiple antitumor effects, including inhibition of cell survival and migration, and promotion of cell apoptosis in breast cancer cells . It also increases the proportion of CD8+ T cells in tumor-bearing mice, thus restraining tumor growth . In the context of wound healing, Ft1 increases cell proliferation and collagen production .
Action Environment
The action of Ft1 can be influenced by various environmental factors. For instance, the metabolic benefits of Ft1 were abolished in mice with much lower bile acid levels This suggests that the presence of certain endogenous substances can significantly impact the efficacy of Ft1
Biochemische Analyse
Biochemical Properties
Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, this compound increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of this compound .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Notoginsenoside Ft1 can be synthesized through the acid hydrolysis of notoginsenoside ST4. The process involves cleaving the carbohydrate side chains at the C-20 position of notoginsenosides Fa and Fc, followed by hydroxylation at the C-25 position or hydrolysis of the carbohydrate side chains at the C-3 position under acidic conditions . High temperatures and a 25% acetic acid concentration are conducive to the preparation of this compound .
Industrial Production Methods: The industrial production of this compound involves the use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to monitor the dynamic changes in chemical compositions during the acid hydrolysis process . The theoretical preparation yield rate of this compound is approximately 1.8%, which is beneficial for further studies on its bioactivities and clinical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Notoginsenoside Ft1 unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung, Hydrolyse und Epimerisierung .
Häufige Reagenzien und Bedingungen:
Hydroxylierung: Hohe Temperaturen und Essigsäure (25%) werden verwendet, um die Hydroxylierungsreaktion an der C-25-Position zu erleichtern.
Hydrolyse: Saure Bedingungen werden verwendet, um die Kohlenhydratseitenketten an der C-3-Position zu hydrolysieren.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Notoginsenoside ST4 und andere hydroxylierte oder hydrolysierte Derivate .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der chemischen Umwandlungen von Saponinen.
Medizin: Es hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Dickdarmkrebs gezeigt, indem der Anteil an CD8+ T-Zellen bei tumortragenden Mäusen erhöht wird.
Industrie: Die Fähigkeit der Verbindung, die Thrombozytenaggregation zu verbessern und die Wundheilung zu fördern, macht sie zu einem potenziellen Kandidaten für die Entwicklung von Therapeutika für Herz-Kreislauf-Erkrankungen und diabetische Fußgeschwüre
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Fibroblastenproliferation: Es aktiviert den PI3K/Akt/mTOR-Signalweg, fördert die Zellproliferation und die Kollagenproduktion.
Stoffwechselregulation: this compound wirkt als TGR5-Agonist, verstärkt die Freisetzung von intestinalem Glucagon-like Peptide-1 (GLP-1) und verbessert die Glukosehomöostase.
Vergleich Mit ähnlichen Verbindungen
Notoginsenoside Ft1 ist unter den Ginsenosiden aufgrund seiner spezifischen pharmakologischen Aktivitäten und molekularen Ziele einzigartig. Ähnliche Verbindungen umfassen:
- Notoginsenoside Fa
- Notoginsenoside Fc
- Ginsenosid Rb1
- Ginsenosid Rc
- Ginsenosid Rb2
- Ginsenosid Rb3
- Ginsenosid Rd
- Notoginsenoside Fe
- Ginsenosid Rd2
- Gypenosid IX
- 20(S)-Ginsenosid Rg3
- 20®-Ginsenosid Rg3
- Notoginsenoside SFt3
- Ginsenosid Rk1
- Ginsenosid Rg5
- 20(S)-Ginsenosid Rh2 .
This compound zeichnet sich durch seine duale Rolle als TGR5-Agonist und FXR-Antagonist aus, die bei anderen Ginsenosiden nicht üblich ist .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVPTXOKTYXHU-UGGLCNOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)








